![molecular formula C10H12O B14661744 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol CAS No. 38694-37-0](/img/structure/B14661744.png)
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbicyclo[322]nona-3,6,8-trien-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nona framework with three double bonds and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol can be achieved through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-one.
Reduction: Formation of 2-Methylbicyclo[3.2.2]nonane-2-ol.
Substitution: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-chloride.
Applications De Recherche Scientifique
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the double bonds can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.2]nona-2,6,8-triene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Benzo[f]bicyclo[3.2.2]nona-3,6,8-trien-2-one: Contains a benzene ring fused to the bicyclic structure, altering its chemical properties and reactivity.
Uniqueness
2-Methylbicyclo[32The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its analogs .
Propriétés
Numéro CAS |
38694-37-0 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-2-4-9(10)5-3-8/h2-9,11H,1H3 |
Clé InChI |
JVJDWQZGEIJABZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2C=CC1C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
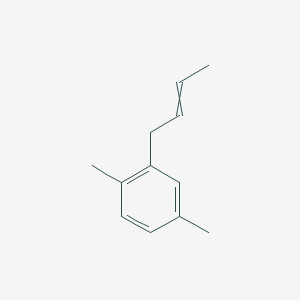
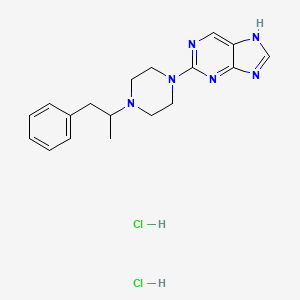
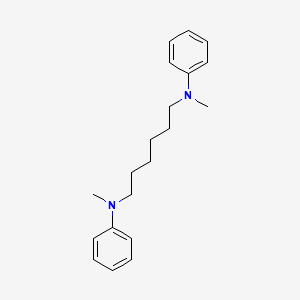
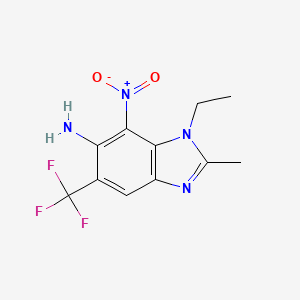
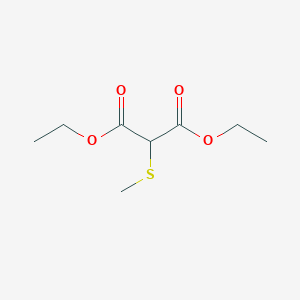
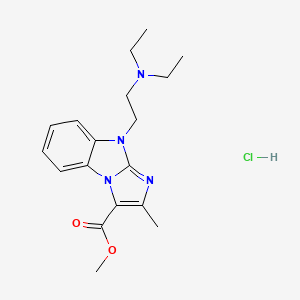
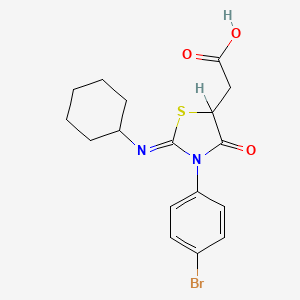

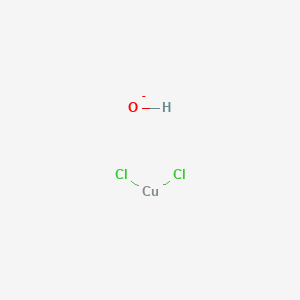
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
